8-Methoxyimidazo[1,2-a]pyridin-2-amine
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Overview
Description
8-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methoxy group at the 8th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, particularly at the methoxy and amine positions, can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These interactions contribute to its diverse biological activities and therapeutic potential.
Comparison with Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another anxiolytic with related properties.
Olprione: A heart-failure drug that shares the imidazo[1,2-a]pyridine scaffold.
Uniqueness: 8-Methoxyimidazo[1,2-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |
InChI Key |
UZIMXJLQNNDSRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)N |
Origin of Product |
United States |
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